tert-Butyl (5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Overview
Description
Tert-Butyl (5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is a chemical compound with the molecular formula C18H28BNO4 . It is a boronic acid derivative that is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the synthesis of biologically active compounds .
Mode of Action
Compounds with similar structures are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
It is known that similar compounds can affect the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Result of Action
It is known that similar compounds are important intermediates in the synthesis of many biologically active compounds .
Action Environment
It is known that similar compounds are often used in controlled laboratory environments for the synthesis of other compounds .
Biochemical Analysis
Biochemical Properties
tert-Butyl (5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is known to interact with palladium catalysts, which are essential for the activation of the boronic ester group, leading to the formation of new chemical bonds . The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, enhancing the reactivity of the compound and enabling efficient coupling reactions.
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, enzymes that play crucial roles in cell signaling . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The boronic ester group in the compound can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action . This reversible binding allows the compound to act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Furthermore, the compound can influence gene expression by binding to DNA or RNA, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it has been used to modulate enzyme activity and gene expression over several days.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which are dose-dependent. These findings highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound: is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization in biochemical reactions . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further participate in biochemical reactions. Additionally, the compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration and localization. Once inside the cell, the compound can bind to various proteins, influencing its distribution and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The precise localization of the compound within the cell can significantly impact its biochemical effects and overall cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a series of organic reactions starting from commercially available precursors. One common method involves the reaction of 5-methyl-2-bromophenyl carbamate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst under mild conditions. The reaction typically requires an inert atmosphere (e.g., nitrogen or argon) and is conducted in an appropriate solvent such as toluene or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it acts as a boronic acid derivative to form carbon-carbon bonds. It can also participate in nucleophilic substitution reactions and oxidation-reduction reactions .
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: : Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), solvent (e.g., water/ethanol mixture).
Nucleophilic Substitution: : Strong nucleophiles (e.g., amines, alcohols), polar aprotic solvents (e.g., DMF, DMSO).
Oxidation-Reduction: : Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: : Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Nucleophilic Substitution: : Substituted phenyl carbamates.
Oxidation-Reduction: : Oxidized or reduced derivatives of the starting material.
Scientific Research Applications
This compound is extensively used in organic synthesis , particularly in the pharmaceutical industry for the development of new drugs. It is also employed in material science for the creation of advanced polymers and biological research for the study of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Tert-Butyl (5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is unique due to its stability and reactivity in cross-coupling reactions. Similar compounds include phenylboronic acid , pinacol boronic acid , and boronic esters . the presence of the tert-butyl group and the methyl substituent on the phenyl ring enhances its stability and reactivity compared to these analogs.
Properties
IUPAC Name |
tert-butyl N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-12-9-10-13(19-23-17(5,6)18(7,8)24-19)14(11-12)20-15(21)22-16(2,3)4/h9-11H,1-8H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTNHPZOSNRLET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674154 | |
Record name | tert-Butyl [5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-75-3 | |
Record name | tert-Butyl [5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1150561-75-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.